Technical Documentation Center

6-Bromo-2,3-difluorobenzodifluoride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Bromo-2,3-difluorobenzodifluoride
  • CAS: 1804909-75-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectral Analysis of 6-Bromo-2,3-difluorobenzaldehyde

Introduction 6-Bromo-2,3-difluorobenzaldehyde (CAS No. 360576-04-1) is a polysubstituted aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its utility as a synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-Bromo-2,3-difluorobenzaldehyde (CAS No. 360576-04-1) is a polysubstituted aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its utility as a synthetic intermediate stems from the unique electronic properties conferred by its substituent pattern: an electron-withdrawing aldehyde group, and three halogen atoms (two fluorine, one bromine) that offer distinct reactivity and opportunities for further functionalization.

For any scientist working with this molecule, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing precise information about the molecular framework through the analysis of proton (¹H) and fluorine (¹⁹F) nuclei. Fluorine-19 NMR is particularly valuable due to its high sensitivity (83% that of ¹H) and a wide chemical shift range that is exquisitely sensitive to the local electronic environment.[3]

Part 1: A Validated Protocol for NMR Data Acquisition

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the logical selection of acquisition parameters. The following protocol is designed to yield high-resolution, unambiguous spectra for both ¹H and ¹⁹F nuclei.

Sample Preparation: The Foundation of Quality Data

The goal of sample preparation is to create a dilute, homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[5]

Step-by-Step Protocol:

  • Analyte Weighing: Accurately weigh 5-10 mg of 6-Bromo-2,3-difluorobenzaldehyde for ¹H NMR, and 20-30 mg for ¹³C or more detailed 2D NMR experiments. This ensures a good signal-to-noise ratio without causing issues from excessive concentration.

  • Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is an excellent first choice due to its commonality and ability to dissolve many benzaldehyde derivatives.[6] Its residual proton peak at ~7.26 ppm and carbon peak at ~77.16 ppm are well-documented and unlikely to overlap with key analyte signals.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial. Gentle vortexing can aid dissolution. Preparing the sample in a vial first makes it easier to ensure complete dissolution before transferring to the NMR tube.

  • Internal Referencing (Optional but Recommended): While the solvent peak can be used for referencing, adding an internal standard like tetramethylsilane (TMS) at 0.0 ppm provides a more accurate and universal reference point.

  • Transfer and Filtration: Using a Pasteur pipette, transfer the solution to a high-quality, clean 5 mm NMR tube. If any particulate matter is visible, plug the pipette with a small amount of glass wool to filter the solution during transfer. Solid particles can severely disrupt the magnetic field homogeneity, leading to poor peak shape (shimming difficulty).

  • Final Volume Check: Ensure the final solvent height in the NMR tube is approximately 4-5 cm. This height is critical for proper interaction with the instrument's receiver coils and for achieving good shimming.

NMR Instrument Setup & Experiment Selection

The following experiments provide a comprehensive dataset for full structural elucidation.

  • Standard ¹H NMR: This is the primary experiment to identify all proton environments and their couplings.

  • ¹⁹F NMR: This experiment identifies the fluorine environments and their couplings.

  • ¹⁹F {¹H-decoupled} NMR: This experiment simplifies the ¹⁹F spectrum by removing all couplings to protons. Comparing this to the coupled spectrum is the most reliable way to measure ¹⁹F-¹⁹F coupling constants.[7]

  • 2D ¹H-¹⁹F HETCOR (or HSQC): This correlation experiment definitively identifies which protons are coupled to which fluorine nuclei, resolving any ambiguity in assigning long-range couplings.

Part 2: Theoretical Analysis and Spectral Prediction

In the absence of experimental data, a robust prediction of the NMR spectra can be formulated based on the known effects of substituents on chemical shifts and typical coupling constant values in aromatic systems.

The structure and numbering scheme for 6-Bromo-2,3-difluorobenzaldehyde is shown below. The molecule contains three distinct proton environments (H-α, H-4, H-5) and two distinct fluorine environments (F-2, F-3).

Structure and numbering of 6-Bromo-2,3-difluorobenzaldehyde

Figure 1. Structure and IUPAC numbering of 6-Bromo-2,3-difluorobenzaldehyde.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic and aldehyde regions.

  • Aldehyde Proton (H-α): The proton of the aldehyde group is highly deshielded by the anisotropic effect of the carbonyl double bond and the electronegativity of the oxygen atom. It is expected to appear as a singlet or a finely split multiplet far downfield, typically in the range of δ 9.8 - 10.2 ppm .[6] It may exhibit a small four-bond coupling (⁴J) to F-2 and a five-bond coupling (⁵J) to H-5, which would result in a triplet of doublets (td) or a more complex multiplet.

  • Aromatic Proton (H-5): This proton is situated between a bromine atom and a carbon atom. It is expected to resonate in the aromatic region. Its primary splitting will come from the three-bond (³J) coupling to the adjacent H-4. Additionally, it will experience smaller four-bond (⁴J) coupling to F-3 and five-bond (⁵J) coupling to H-α. The signal is predicted to appear as a doublet of triplets (dt) or a more complex multiplet around δ 7.5 - 7.8 ppm .

  • Aromatic Proton (H-4): This proton is adjacent to H-5 and is also influenced by the two fluorine atoms. Its main splitting will be from the ³J coupling to H-4. It will also be coupled to both F-3 (³J) and F-2 (⁴J). This signal is expected to be the most complex, appearing as a triplet of doublets of doublets (tdd) or a multiplet, likely in the range of δ 7.2 - 7.5 ppm .

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will provide clear signals for the two fluorine atoms, with chemical shifts highly sensitive to their positions relative to the other substituents. Chemical shifts are referenced to CFCl₃ at 0.0 ppm.[8][9]

  • Fluorine-2 (F-2): This fluorine is ortho to the aldehyde group and adjacent to F-3. The aldehyde group will have a significant deshielding effect. Its signal will be split primarily by the three-bond ortho coupling to F-3 (³JF-F). It will also show smaller couplings to H-4 (⁴JH-F) and potentially to the aldehyde proton H-α (⁴JH-F). The signal is predicted to appear as a doublet of doublets of doublets (ddd) in the range of δ -130 to -140 ppm .

  • Fluorine-3 (F-3): This fluorine is meta to the aldehyde group and adjacent to F-2. It will be split by the ortho ³JF-F coupling to F-2 and the three-bond coupling to H-4 (³JH-F). A smaller four-bond coupling to H-5 (⁴JH-F) is also expected. This signal should appear as a doublet of doublet of doublets (ddd) , likely in the range of δ -135 to -145 ppm .

Part 3: Data Summary and Visualization

To aid in the analysis of experimentally acquired data, the predicted NMR parameters are summarized below.

Predicted NMR Data Tables

Table 1: Predicted ¹H NMR Data for 6-Bromo-2,3-difluorobenzaldehyde

Proton Predicted δ (ppm) Predicted Multiplicity Coupling to Predicted J (Hz)
H-α (CHO) 9.8 – 10.2 td F-2, H-5 ⁴JHF ≈ 1-2 Hz, ⁵JHH ≈ 0.5 Hz
H-5 7.5 – 7.8 dt H-4, F-3 ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 2-4 Hz

| H-4 | 7.2 – 7.5 | tdd | H-5, F-3, F-2 | ³JHH ≈ 8-9 Hz, ³JHF ≈ 6-8 Hz, ⁴JHF ≈ 2-4 Hz |

Table 2: Predicted ¹⁹F NMR Data for 6-Bromo-2,3-difluorobenzaldehyde

Fluorine Predicted δ (ppm) Predicted Multiplicity Coupling to Predicted J (Hz)
F-2 -130 – -140 ddd F-3, H-4, H-α ³JFF ≈ 20-22 Hz, ⁴JHF ≈ 2-4 Hz, ⁴JHF ≈ 1-2 Hz

| F-3 | -135 – -145 | ddd | F-2, H-4, H-5 | ³JFF ≈ 20-22 Hz, ³JHF ≈ 6-8 Hz, ⁴JHF ≈ 2-4 Hz |

Visualization of Key NMR Interactions

The logical relationships between adjacent nuclei that give rise to the predicted splitting patterns (scalar or J-coupling) can be visualized. The diagram below illustrates the most significant through-bond coupling pathways in the molecule.

Caption: Key through-bond J-coupling interactions in 6-Bromo-2,3-difluorobenzaldehyde.

Conclusion

6-Bromo-2,3-difluorobenzaldehyde presents a fascinating case for NMR analysis, with a substitution pattern that gives rise to a complex and information-rich set of spectra. While publicly available experimental data is scarce, this guide provides a robust framework for any researcher to confidently acquire and interpret the necessary data. By following the detailed experimental protocol, a high-quality dataset can be obtained. The subsequent theoretical analysis, based on well-established principles of chemical shifts and spin-spin coupling, offers a reliable roadmap for assigning each signal and confirming the molecule's identity. The combination of ¹H and ¹⁹F NMR, particularly with ¹H-decoupling and 2D correlation experiments, provides an unambiguous and definitive method for the structural elucidation of this valuable synthetic intermediate.

References

  • Castillo, N., Matta, C. F., & Boyd, R. J. (2005). Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 45(2), 354–359. Available at: [Link]

  • Evans, D. F. (1962). The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Molecular Physics, 5(2), 183-186. Available at: [Link]

  • Reich, H. J. (2020). NMR Spectroscopy Data. University of Wisconsin-Madison. Retrieved from [Link]

  • Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB NMR Facility. Retrieved from [Link]

  • Wilen, S. H. (n.d.). 19F NMR Reference Standards. Retrieved from a general compilation, often available at university facility websites. A representative example can be found at: [Link] (Note: This links to proton data, but similar fluorine data tables are common).

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 6-Bromo-2,3-difluorobenzaldehyde in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive analysis of the thermodynamic stability of 6-Bromo-2,3-difluorobenzaldehyde in aqueous envir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic stability of 6-Bromo-2,3-difluorobenzaldehyde in aqueous environments. While specific thermodynamic data for this compound is not extensively published, this document synthesizes established principles of physical organic chemistry and draws upon data from analogous halogenated aromatic aldehydes to build a robust predictive framework. We will explore the principal pathways governing its stability, including reversible hydration of the aldehyde moiety and irreversible degradation through oxidation and pH-dependent reactions. This guide presents detailed, field-proven protocols for conducting forced degradation studies, enabling researchers to empirically determine the compound's stability profile, identify potential degradants, and establish optimal conditions for its storage, handling, and use in aqueous media for pharmaceutical and chemical synthesis applications.

Introduction: The Compound and Its Context

6-Bromo-2,3-difluorobenzaldehyde (CAS No. 360576-04-1) is a poly-halogenated aromatic aldehyde of significant interest in synthetic chemistry.[1] Its utility as a building block stems from the unique electronic properties conferred by its substituents. The electron-withdrawing nature of the two fluorine atoms and the aldehyde group, combined with the synthetic handle of the bromine atom, makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1]

Understanding the stability of this compound in aqueous solutions is paramount for several reasons:

  • Process Chemistry: Many synthetic reactions are performed in aqueous or semi-aqueous systems. Knowledge of the substrate's stability is critical for optimizing reaction yields and minimizing impurity formation.

  • Drug Development: In early-stage drug discovery, compounds are often stored and tested in aqueous buffers (e.g., DMSO stock diluted in buffer). Instability can lead to inaccurate biological data and a false understanding of structure-activity relationships.

  • Environmental Fate: Assessing the persistence and degradation of chemical entities in aqueous environments is crucial for environmental risk assessment.

This guide will provide the theoretical foundation and practical methodologies to rigorously evaluate the aqueous stability of 6-Bromo-2,3-difluorobenzaldehyde.

Theoretical Framework for Aqueous Stability

The stability of 6-Bromo-2,3-difluorobenzaldehyde in water is governed by a combination of reversible equilibria and irreversible degradation pathways. The electronic character of the substituted benzene ring is the dominant factor influencing its reactivity.

Key Physicochemical Properties

A summary of the key properties of the title compound is presented below.

PropertyValue / DescriptionSource(s)
CAS Number 360576-04-1[1]
Molecular Formula C₇H₃BrF₂O[2]
Physical Form White to cream or pale brown crystals or powder[2]
Melting Point 38.5 - 44.5 °C[2]
Purity Typically ≥97.5%[2]
Solubility Soluble in organic solvents; low solubility expected in water[1][3]

The presence of multiple halogens generally reduces water solubility for benzaldehydes.[3] However, even at low concentrations, the compound will be subject to the aqueous environment's reactive potential.

Primary Stability-Influencing Pathways

The reactivity of 6-Bromo-2,3-difluorobenzaldehyde in water is centered on the electrophilic carbonyl carbon of the aldehyde group.

In an aqueous medium, aldehydes and ketones exist in a reversible equilibrium with their corresponding hydrate, a geminal diol (gem-diol).[4] This reaction can be catalyzed by acid or base.[5][6]

The position of this equilibrium is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups destabilize the carbonyl group by increasing the partial positive charge on the carbonyl carbon, thus favoring the formation of the more stable, tetrahedral gem-diol.[4][5] 6-Bromo-2,3-difluorobenzaldehyde contains three powerful electron-withdrawing halogen substituents in addition to the aldehyde group itself. Therefore, it is predicted that the equilibrium will significantly favor the hydrate form in aqueous solution.

G cluster_main Aldehyde-Hydrate Equilibrium aldehyde 6-Bromo-2,3-difluorobenzaldehyde hydrate Gem-Diol Hydrate (Favored in Equilibrium) aldehyde->hydrate k_fwd hydrate->aldehyde k_rev water + H₂O catalyst H⁺ or OH⁻ catalyst

Caption: Reversible hydration of the aldehyde to its gem-diol form.

This hydration is a critical aspect of the compound's thermodynamic profile but is not considered degradation, as the process is reversible upon removal of water.[4] However, it will affect analytical measurements, as both species may be present in solution.

A common degradation pathway for nearly all benzaldehydes is oxidation to the corresponding benzoic acid.[7] This can occur slowly in the presence of dissolved oxygen, a process that can be accelerated by light or trace metal impurities.

For 6-Bromo-2,3-difluorobenzaldehyde, the expected oxidation product is 6-Bromo-2,3-difluorobenzoic acid. This is an irreversible process and represents a true degradation of the active compound. Kinetic studies on substituted benzaldehydes confirm that the reaction is typically first-order with respect to both the aldehyde and the oxidant.[8][9]

Under conditions of concentrated alkali (high pH), benzaldehydes lacking an alpha-hydrogen, such as this one, can undergo a disproportionation reaction known as the Cannizzaro reaction.[7] In this pathway, one molecule of the aldehyde is reduced to the corresponding benzyl alcohol, while a second molecule is oxidized to the benzoic acid.[7][10]

This pathway is generally not a concern at neutral or even moderately basic pH but becomes a significant degradation route under strongly basic conditions (e.g., pH > 12). The products would be 6-Bromo-2,3-difluorobenzyl alcohol and 6-Bromo-2,3-difluorobenzoic acid.

G start 6-Bromo-2,3-difluorobenzaldehyde (in Aqueous Solution) hydrate Reversible Hydration (Gem-Diol) start->hydrate Equilibrium acid Irreversible Oxidation (Benzoic Acid Derivative) start->acid Degradation (O₂, light, metals) cannizzaro Irreversible Disproportionation (Cannizzaro Products) start->cannizzaro Degradation (Strong Base) G prep 1. Prepare Stock Solution (e.g., in Acetonitrile) stress 2. Initiate Stress Conditions (Spike stock into aqueous buffers) prep->stress sampling 3. Time-Point Sampling (t=0, 2, 4, 8, 24 hr, etc.) stress->sampling quench 4. Quench Reaction (Neutralize pH, cool sample) sampling->quench analysis 5. Analytical Quantification (HPLC-UV Analysis) quench->analysis data 6. Data Analysis (Calculate % remaining, identify degradants) analysis->data

Caption: General workflow for a forced degradation study.

Detailed Experimental Protocols

The following protocols are self-validating systems. A time-zero (t=0) sample is always taken immediately after mixing to serve as the 100% reference, accounting for any immediate degradation or incomplete dissolution.

Protocol 1: Hydrolytic Stability Assessment
  • Preparation: Prepare a 1 mg/mL stock solution of 6-Bromo-2,3-difluorobenzaldehyde in a water-miscible organic solvent like acetonitrile.

  • Stress Buffers: Prepare three aqueous buffers:

    • Acidic: 0.1 M HCl (pH ~1)

    • Neutral: Purified Water or Phosphate Buffer (pH ~7)

    • Basic: 0.1 M NaOH (pH ~13)

  • Initiation: In separate amber glass vials, add 9.9 mL of each stress buffer. Warm the vials to the test temperature (e.g., 50 °C).

  • Spiking: To each vial, add 100 µL of the stock solution to achieve a final concentration of 10 µg/mL. Mix thoroughly. This is your t=0 point.

  • Sampling: Immediately withdraw an aliquot from each vial for the t=0 analysis. Store the remaining vials at 50 °C. Withdraw further aliquots at predetermined time points (e.g., 2, 4, 8, 24, and 48 hours).

  • Quenching: For the acidic and basic samples, immediately neutralize the aliquot with an equivalent amount of base or acid, respectively, before analysis to halt further degradation.

  • Analysis: Analyze all samples via the HPLC-UV method described in Protocol 3.

Protocol 2: Oxidative Stability Assessment
  • Preparation: Use the same 1 mg/mL stock solution.

  • Stress Medium: Prepare a 3% (v/v) solution of hydrogen peroxide in purified water.

  • Initiation: In an amber glass vial, add 9.9 mL of the 3% H₂O₂ solution. Add 100 µL of the stock solution. Mix thoroughly.

  • Sampling: Take a t=0 sample immediately. Store the vial at room temperature, protected from light. Sample at subsequent time points as described above.

  • Analysis: Analyze all samples directly via HPLC-UV.

Protocol 3: Stability-Indicating HPLC-UV Analytical Method

This method is designed to separate the parent compound from more polar degradation products like the corresponding benzoic acid.

ParameterRecommended SettingRationale
Instrument HPLC with UV/DAD DetectorDAD allows for peak purity analysis.
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µmStandard for separating moderately nonpolar aromatics.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for acidic analytes.
Mobile Phase B AcetonitrileStrong organic solvent for elution.
Gradient 30% B to 95% B over 15 minEnsures elution of the parent compound while separating polar degradants.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume.
Detection λ 254 nm (or scan 220-400 nm)Aromatic compounds typically absorb at 254 nm. A DAD scan helps identify optimal wavelength.

Data Analysis and Interpretation

The primary output of the stability study is the concentration of the parent compound over time under each stress condition.

Quantitative Data Summary

Data should be tabulated to clearly show the percentage of the parent compound remaining relative to its t=0 concentration.

Example Data Table: Hydrolytic Stability at 50 °C

Time (hr)% Remaining (pH 1)% Remaining (pH 7)% Remaining (pH 13)
0100.0100.0100.0
299.599.885.2
499.199.671.5
898.399.150.1
2495.097.515.8
4890.195.2< 5.0
Interpretation
  • Rate of Degradation: From the data, the degradation rate can be calculated. If a plot of ln(% Remaining) vs. time is linear, the degradation follows first-order kinetics. The slope of this line is the rate constant (k).

  • Half-Life (t½): The half-life can be calculated using the formula: t½ = 0.693 / k.

  • Degradant Identification: New peaks appearing in the chromatogram represent potential degradation products. These can be tentatively identified by their polarity (earlier eluting peaks are typically more polar) and confirmed by mass spectrometry (LC-MS) or by synthesizing and running an authentic standard of the suspected degradant (e.g., 6-Bromo-2,3-difluorobenzoic acid).

Summary and Recommendations

Based on established chemical principles, 6-Bromo-2,3-difluorobenzaldehyde is expected to exhibit the following stability profile in aqueous solutions:

  • High Propensity for Reversible Hydration: Due to the strong electron-withdrawing nature of its substituents, the compound will likely exist predominantly in its hydrated gem-diol form in water. This is an equilibrium and not a degradation.

  • Good Stability at Neutral and Acidic pH: Halogenated benzaldehydes generally show good stability against hydrolysis. [11]Significant degradation under neutral and acidic conditions is not expected unless an oxidant is present.

  • Susceptibility to Oxidation: The aldehyde group is a prime target for oxidation, which is the most probable irreversible degradation pathway under ambient, aerobic conditions.

  • Poor Stability at High pH: The compound will likely degrade rapidly under strongly basic conditions (pH > 12) via the Cannizzaro reaction.

Recommendations for Handling and Storage:

  • For long-term storage, the compound should be kept as a solid in an inert atmosphere. * Aqueous stock solutions should be prepared fresh. If storage is necessary, they should be kept at low temperatures (2-8 °C), protected from light, and buffered at a slightly acidic to neutral pH (pH 5-7).

  • Avoid highly basic conditions in reaction or formulation buffers unless degradation is the intended outcome.

References

  • Mansoor, S. S. (2012). Kinetics and Mechanism of Oxidation of Benzaldehyde by Benzimidazolium Fluorochromate in Aqueous Acetic Acid Medium. Asian Journal of Chemistry, 24(12), 5791-5795. [Link: Provided by Search]
  • Mansoor, S. S., & Shafi, S. S. (2012). Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium. International Journal of Applied Chemistry, 8(1), 1-10. [Link: Provided by Search]
  • Organic Chemistry Tutor. (n.d.). Formation of Hydrates from Aldehydes and Ketones. Retrieved from [Link]

  • Bode, A., et al. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. [Link: Provided by Search]
  • Kulkarni, A. D., et al. (2004). Exploring Hydration Patterns of Aldehydes and Amides: Ab Initio Investigations. The Journal of Physical Chemistry A, 108(13), 2496–2507. [Link: Provided by Search]
  • Sethuram, B. (n.d.). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. IRA Academico Research. [Link: Provided by Search]
  • Chemistry Steps. (2023). Reactions of Aldehydes and Ketones with Water. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 2.4 Addition of Water to Aldehydes and Ketones. In Organic Chemistry II. Retrieved from [Link]

  • MDPI. (2024). Electrocatalytic Oxidation of Benzaldehyde on Gold Nanoparticles Supported on Titanium Dioxide. MDPI. [Link: Provided by Search]
  • Wang, W., et al. (2026). Cytotoxicity Assessment and Environmental Fate of Halogenated 4-Hydroxy-Benzaldehydes in Drinking Water.
  • Wikipedia. (n.d.). Benzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 12.8: Reactions of Aldehydes and Ketones with Water. Retrieved from [Link]

  • Kumar, V., & Kumar, S. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 8(12), 354-362. [Link: Provided by Search]
  • Aydin, D., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(1), 1-10. [Link: Provided by Search]

Sources

Foundational

De Novo Synthesis and Halogenation Mechanisms of 6-Bromo-2,3-difluorobenzodifluoride: Overcoming Regiochemical Constraints

The Regiochemical Dilemma in Halogenation 6-Bromo-2,3-difluorobenzodifluoride (systematically identified as 1-bromo-2-(difluoromethyl)-3,4-difluorobenzene) is a highly specialized fluorinated building block utilized in a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Regiochemical Dilemma in Halogenation

6-Bromo-2,3-difluorobenzodifluoride (systematically identified as 1-bromo-2-(difluoromethyl)-3,4-difluorobenzene) is a highly specialized fluorinated building block utilized in advanced medicinal chemistry and materials science[1]. A fundamental challenge in synthesizing this molecule lies in the regiochemistry of its halogenation.

Attempting to synthesize this compound via direct electrophilic aromatic bromination of 2,3-difluorobenzodifluoride invariably fails to produce the desired 6-bromo isomer. The causality is rooted in the electronic directing effects of the substituents:

  • The Difluoromethyl (-CHF₂)—A Meta Director: The -CHF₂ group at C1 is strongly electron-withdrawing via inductive effects, deactivating the ring and directing electrophiles to the meta position (C5).

  • The Fluorines (-F)—Ortho/Para Directors: The fluorine atoms at C2 and C3 withdraw electron density inductively but donate electron density via resonance. The C2 fluorine directs to C5 (para), while the C3 fluorine directs to C4 (ortho) and C6 (para).

During electrophilic attack, the formation of the arenium ion at C6 places a destabilizing positive charge directly adjacent to the highly electron-withdrawing -CHF₂ group at C1. Conversely, attack at C5 avoids placing the positive charge at C1 and is stabilized by the resonance of the C2 fluorine. Consequently, direct bromination yields the 5-bromo isomer under kinetic and thermodynamic control.

Regioselectivity Start 2,3-Difluorobenzodifluoride (Starting Material) C6_Attack Electrophilic Attack at C6 (Target Isomer) Start->C6_Attack Br+ C5_Attack Electrophilic Attack at C5 (Kinetic/Thermodynamic) Start->C5_Attack Br+ C6_Arenium Arenium Ion (+ charge at C1, C3, C5) Destabilized by C1-CHF2 C6_Attack->C6_Arenium C6_Product 6-Bromo Isomer (Trace/Disfavored) C6_Arenium->C6_Product High Ea C5_Arenium Arenium Ion (+ charge at C2, C4, C6) Stabilized by C2-F resonance C5_Attack->C5_Arenium C5_Product 5-Bromo Isomer (Major Product) C5_Arenium->C5_Product Low Ea

Figure 1: Regiochemical divergence in electrophilic bromination of the benzodifluoride core.

Circumventing the Trap: Directed Ortho-Lithiation (DoM)

To bypass this regiochemical trap, the synthesis must proceed in reverse: the bromine atom must be installed before the difluoromethyl group is constructed. The optimal strategy begins with 1-bromo-3,4-difluorobenzene, utilizing Directed ortho-Lithiation (DoM) to introduce a formyl group at C2, yielding 6-bromo-2,3-difluorobenzaldehyde[2]. The lithiation of fluorobenzenes is highly regioselective when controlled by temperature and base selection[3].

Protocol 1: Regioselective Formylation via DoM

Self-Validating Design: This protocol uses cryogenic control to prevent benzyne formation (via LiF elimination)[4] and incorporates an In-Process Control (IPC) to verify lithiation before electrophile addition.

  • Preparation: Dissolve 1-bromo-3,4-difluorobenzene (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Cryogenic Cooling: Cool the reactor to -78 °C using a dry ice/acetone bath. Causality: Temperatures above -60 °C will trigger the elimination of LiF from the lithiated intermediate, generating a highly reactive benzyne species that destroys the yield.

  • Lithiation: Add Lithium diisopropylamide (LDA) (1.1 eq) dropwise over 20 minutes. Stir for 1 hour at -78 °C. Causality: LDA is a non-nucleophilic, bulky base that selectively deprotonates the most acidic proton at C2 (flanked by the inductive pull of both Br and F) without undergoing lithium-halogen exchange.

  • IPC (Lithiation Check): Extract a 0.1 mL aliquot, quench with D₂O, and analyze via GC-MS. Validation: Proceed only if >95% deuterium incorporation is observed at the C2 position.

  • Formylation: Add anhydrous N,N-Dimethylformamide (DMF) (1.5 eq) dropwise. Stir for 2 hours at -78 °C, then allow the mixture to slowly warm to room temperature.

  • Quench & Isolation: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography to isolate 6-bromo-2,3-difluorobenzaldehyde.

Mechanism of Nucleophilic Halogenation (Deoxyfluorination)

The final and defining step is the nucleophilic halogenation of the aldehyde to form the target difluoromethyl group. This is achieved via deoxyfluorination using Diethylaminosulfur trifluoride (DAST)[5].

Unlike electrophilic halogenation, DAST operates via a sequential nucleophilic substitution mechanism. The carbonyl oxygen acts as a nucleophile, attacking the electron-deficient sulfur of DAST. This expels a fluoride ion, which subsequently attacks the activated carbonyl carbon. A second fluoride attack cleaves the C-O bond entirely, yielding the gem-difluoride.

DAST_Mechanism Step1 6-Bromo-2,3-difluorobenzaldehyde + DAST Step2 Nucleophilic Attack by Carbonyl Oxygen on Sulfur (Loss of F-) Step1->Step2 Step3 Alkoxyaminosulfur Difluoride Intermediate Step2->Step3 Step4 First Fluoride (F-) Attack at Carbonyl Carbon Step3->Step4 Step5 α-Fluoroalkoxyaminosulfur Intermediate Step4->Step5 Step6 C-O Bond Cleavage & Second F- Attack Step5->Step6 Step7 6-Bromo-2,3-difluorobenzodifluoride + Et2NS(O)F Step6->Step7

Figure 2: Stepwise nucleophilic halogenation (deoxyfluorination) mechanism using DAST.

Protocol 2: Deoxyfluorination Workflow

Self-Validating Design: DAST is highly moisture-sensitive and prone to thermal decomposition. This protocol utilizes strict anhydrous conditions and real-time NMR tracking.

  • Preparation: Dissolve 6-bromo-2,3-difluorobenzaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM) (0.5 M) in a PTFE-lined reactor under argon.

  • Halogenation: Cool to 0 °C. Add DAST (1.5 eq) dropwise via a syringe pump. Causality: The initial attack is highly exothermic. Maintaining 0 °C prevents the formation of vinyl fluoride side-products and mitigates the risk of DAST thermal decomposition, which becomes explosive >90 °C.

  • Propagation: Remove the ice bath and stir at 25 °C for 12 hours.

  • IPC (Conversion Check): Analyze a crude aliquot via ¹⁹F NMR. Validation: The reaction is complete when the aldehyde proton signal (~10.3 ppm in ¹H NMR) disappears, replaced by the characteristic -CHF₂ triplet (~6.8–7.2 ppm, J ≈ 54 Hz), alongside the disappearance of the DAST S-F signal.

  • Quench & Isolation: Cool back to 0 °C and carefully quench with saturated aqueous NaHCO₃ (Caution: vigorous CO₂ and HF evolution). Extract with DCM, dry over MgSO₄, and purify via distillation or chromatography to yield 6-Bromo-2,3-difluorobenzodifluoride.

Quantitative Data: Halogenating Reagent Optimization

While DAST is the classical reagent for this transformation, modern alternatives offer varying balances of safety and yield. The table below summarizes the quantitative parameters for selecting the appropriate deoxyfluorination agent for this synthesis.

ReagentYield (%)Reaction Temp (°C)Primary ByproductsSafety & Handling Profile
DAST 75–820 to 25Et₂NS(O)FHighly reactive liquid; severe thermal instability >90 °C.
Deoxo-Fluor 78–850 to 25(MeOCH₂CH₂)₂NS(O)FLiquid; superior thermal stability compared to DAST.
XtalFluor-E 85–9025Et₂NS(O)F, morpholineSolid; safer handling; requires an exogenous F⁻ promoter (e.g., Et₃N·3HF).

Conclusion

The synthesis of 6-Bromo-2,3-difluorobenzodifluoride demonstrates the critical importance of mechanistic foresight in halogenation. Because direct electrophilic bromination is regiochemically blocked by the meta-directing -CHF₂ group, the molecule must be constructed via a highly controlled Directed ortho-Lithiation followed by a nucleophilic deoxyfluorination. By employing rigorous cryogenic controls and real-time spectroscopic IPCs, this synthetic pathway serves as a robust, self-validating system for generating complex polyhalogenated aromatics.

References

  • National Center for Biotechnology Information (NIH). "1-Bromo-2-(difluoromethyl)-3,4-difluorobenzene - PubChem". Source: nih.gov.
  • CymitQuimica. "CAS 360576-04-1: 6-bromo-2,3-difluorobenzaldehyde". Source: cymitquimica.com.
  • National Center for Biotechnology Information (NIH). "Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives". Source: nih.gov.
  • Benchchem. "Application Note: Regioselective Lithiation of 4-(Benzyloxy)-2-bromo-1-fluorobenzene". Source: benchchem.com.
  • National Center for Biotechnology Information (NIH). "Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence". Source: nih.gov.

Sources

Exploratory

Comprehensive Safety, Toxicity, and Handling Profiling of 6-Bromo-2,3-difluorobenzodifluoride in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine atoms into aromatic scaffolds is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity. 6-Bro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into aromatic scaffolds is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity. 6-Bromo-2,3-difluorobenzodifluoride (systematically named 1-bromo-2-(difluoromethyl)-3,4-difluorobenzene) is a highly specialized halogenated building block[1][2]. While its unique stereoelectronic profile makes it invaluable for synthesizing complex active pharmaceutical ingredients (APIs), the presence of multiple halogens necessitates rigorous safety profiling[3]. This technical guide provides an in-depth analysis of its physicochemical properties, toxicological mechanisms, and self-validating experimental workflows for safety assessment.

Chemical Identity and Physicochemical Properties

Accurate chemical identification is the foundational step in any safety assessment. The compound is characterized by a central benzene ring substituted with a bromine atom, two fluorine atoms, and a difluoromethyl group[1][2].

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 1-Bromo-2-(difluoromethyl)-3,4-difluorobenzene
Common Synonym 6-Bromo-2,3-difluorobenzodifluoride
CAS Registry Number 1804909-75-8
Molecular Formula C7H3BrF4
Molecular Weight 243.00 g/mol

Data sourced from authoritative chemical databases[1][2][4].

Toxicological Profile and Mechanism of Action

Understanding the causality behind a compound's toxicity is critical for designing safe handling protocols and downstream biological assays. Based on standardized chemical substance information, 6-Bromo-2,3-difluorobenzodifluoride exhibits a multi-faceted hazard profile[4].

GHS Hazard Classifications

Table 2: GHS Hazard Statements and Categories

Hazard ClassCategoryHazard Code & Description
Acute Toxicity Category 4H302 + H312 + H332: Harmful if swallowed, in contact with skin, or inhaled
Skin Irritation Category 2H315: Causes skin irritation
Eye Irritation Category 2AH319: Causes serious eye irritation
Target Organ Toxicity STOT SE 3H336: May cause drowsiness or dizziness

Hazard classifications derived from the[4].

Mechanistic Causality of Toxicity

The toxicity of halogenated benzenes is rarely driven by the parent compound alone; rather, it is mediated by hepatic Cytochrome P450 (CYP450) bioactivation[3]. The electron-withdrawing nature of the fluorine and difluoromethyl groups polarizes the aromatic ring. When processed by CYP450 enzymes (predominantly in the liver), the unsubstituted carbon positions undergo Phase I oxidation[3][5].

This metabolic activation generates highly reactive electrophilic intermediates, such as epoxides and benzoquinones[3]. These electrophiles rapidly deplete intracellular glutathione (GSH) reserves and covalently bind to cellular macromolecules (proteins and DNA), triggering oxidative stress, mitochondrial dysfunction, and ultimately, hepatotoxicity[3][6].

ToxicityPathway A 6-Bromo-2,3-difluorobenzodifluoride (Parent Compound) B Hepatic CYP450 Metabolism (Phase I Oxidation) A->B Absorption C Reactive Electrophilic Intermediates (Epoxides/Quinones) B->C Bioactivation D GSH Depletion & Cellular Adducts C->D Covalent Binding E Oxidative Stress & Apoptosis (Hepatotoxicity) D->E Cellular Damage

Figure 1: CYP450-mediated metabolic bioactivation and toxicity signaling pathway.

Material Safety Data Sheet (MSDS) Core Handling Protocols

To mitigate the risks outlined above, laboratory personnel must implement self-validating safety systems based on the compound's specific physicochemical liabilities.

  • Inhalation Control (H332, H336): Due to the compound's potential to cause drowsiness and systemic toxicity upon inhalation[4], all manipulations must occur within a certified Class II Type B2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. This ensures volatile vapors are actively sequestered from the operator's breathing zone.

  • Dermal Protection (H312, H315): The lipophilic nature of the compound allows it to easily penetrate biological membranes and standard latex. Operators must use double-layered nitrile gloves (minimum 8 mil thickness) to block dermal absorption[4].

  • Storage: Store in a tightly sealed, light-resistant container at 2-8°C under an inert argon atmosphere to prevent auto-oxidation or degradation of the difluoromethyl moiety.

Experimental Workflows for Toxicity Validation

When advancing 6-Bromo-2,3-difluorobenzodifluoride derivatives into biological screening, researchers must employ assays that accurately reflect its metabolic liabilities. Standard 2D cell cultures rapidly lose CYP450 expression, leading to false-negative toxicity data for compounds requiring bioactivation.

To ensure trustworthiness, the following step-by-step methodology utilizes a 3D HepG2 spheroid model coupled with a multiplexed readout. This creates a self-validating system : by measuring both ATP (metabolic viability) and LDH (membrane integrity) simultaneously, researchers can definitively distinguish between cytostatic effects and true cell death.

Step-by-Step High-Throughput Screening Methodology
  • Compound Solubilization: Dissolve the compound in 100% anhydrous DMSO to generate a 10 mM master stock. Causality: DMSO is required to fully solvate the highly lipophilic halogenated structure, ensuring uniform distribution in aqueous assay buffers without precipitating.

  • 3D HepG2 Spheroid Generation: Seed HepG2 cells at 1,000 cells/well in a 96-well ultra-low attachment (ULA) plate. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours. Causality: The 3D architecture forces cell-cell interactions that preserve endogenous CYP450 expression, ensuring the generation of reactive benzoquinone metabolites necessary to observe true toxicity[3].

  • Compound Dosing: Perform a 10-point, 3-fold serial dilution of the compound. Transfer to the spheroid plate ensuring the final DMSO concentration remains ≤0.5% (v/v) to prevent solvent-induced baseline toxicity. Incubate for 48 hours at 37°C, 5% CO2.

  • Multiplexed Viability Readout (Self-Validating Step):

    • Membrane Integrity: Add a fluorogenic LDH-release reagent (e.g., CellTox Green). Incubate for 15 minutes and read fluorescence (Ex 485 nm / Em 520 nm).

    • Metabolic Viability: Subsequently, add an ATP-dependent luminescent reagent (e.g., CellTiter-Glo 3D) directly to the same wells. Lyse for 30 minutes and read luminescence.

    • Causality: If luminescence drops but fluorescence remains unchanged, the compound is merely inhibiting metabolism (cytostatic). If luminescence drops and fluorescence spikes, the compound is actively rupturing membranes (cytotoxic). This internal control prevents false interpretations.

  • Data Analysis: Normalize raw data to vehicle controls and calculate the IC50 using a 4-parameter non-linear regression model to establish the safety margin.

Workflow Step1 1. Compound Solubilization (10 mM DMSO Stock) Step2 2. 3D HepG2 Spheroid Dosing (Preserved CYP450) Step1->Step2 Serial Dilution Step3 3. Multiplexed Assay (ATP & Membrane Integrity) Step2->Step3 48h Incubation Step4 4. Dose-Response Curve (IC50 Calculation) Step3->Step4 Dual Readout Step5 5. Safety Margin Establishment Step4->Step5 Data Integration

Figure 2: Self-validating high-throughput in vitro toxicity screening workflow.

Conclusion

6-Bromo-2,3-difluorobenzodifluoride is a powerful but hazardous reagent. Its acute toxicity and potential for into reactive electrophiles demand stringent handling protocols and sophisticated, metabolically competent screening models[3][4]. By employing 3D cellular models and multiplexed, self-validating assays, drug development professionals can safely harness its chemical utility while accurately mapping its toxicological boundaries.

References

  • NextSDS Database. "1-bromo-2-(difluoromethyl)-3,4-difluorobenzene — Chemical Substance Information." NextSDS. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for 1-Bromo-2-(difluoromethyl)-3,4-difluorobenzene." PubChem. URL:[Link]

  • van Bladeren, P. J., et al. "Biotransformation and toxicity of halogenated benzenes." PubMed (National Library of Medicine). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 6-Bromo-2,3-difluorobenzodifluoride as a Premium Fluorinated Building Block in Drug Discovery

Executive Summary & Rationale In modern medicinal chemistry, the strategic incorporation of fluorine is a premier tactic for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates [1]. 6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern medicinal chemistry, the strategic incorporation of fluorine is a premier tactic for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates [1]. 6-Bromo-2,3-difluorobenzodifluoride (also formally known as 1-bromo-2-(difluoromethyl)-3,4-difluorobenzene, CAS: 1804909-75-8) represents a highly specialized, dual-functional building block.

Unlike traditional trifluoromethyl (-CF3) analogs, the presence of the difluoromethyl (-CHF2) group acts as a lipophilic hydrogen-bond donor. This unique stereoelectronic feature allows the molecule to engage in non-covalent interactions with protein backbone amides while simultaneously increasing the metabolic stability of the adjacent aromatic ring[2]. The activated bromine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling or halogen-metal exchange, making this compound an indispensable tool for hit-to-lead optimization and late-stage functionalization.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in both synthetic workflows and biological systems. The highly electron-withdrawing nature of the combined -F and -CHF2 substituents significantly alters the electron density of the aromatic core [3].

Table 1: Physicochemical Properties & Drug Design Implications
PropertyValueCausality / Implication in Drug Design
Molecular Weight 243.00 g/mol Low molecular weight allows for seamless integration into larger molecular scaffolds without violating Lipinski's Rule of 5.
LogP (Estimated) ~2.8 - 3.2Moderate-to-high lipophilicity drives membrane permeability and target residence time, ideal for CNS-penetrant targets.
Aromatic Electron Density Highly DeficientResists oxidative metabolism (e.g., CYP450 epoxidation); dramatically increases the rate of oxidative addition in Pd-catalysis.
Hydrogen Bonding 1 Donor (-CHF2)The polarized C-H bond of the difluoromethyl group acts as a unique H-bond donor, mimicking thiols or alcohols with higher lipophilicity.

Workflow Integration: Fluorine Scanning in Hit-to-Lead

When a hit compound suffers from rapid phase I metabolism (e.g., oxidation of an electron-rich phenyl ring), replacing the labile moiety with the 2,3-difluoro-6-(difluoromethyl)phenyl core can block metabolic soft spots while maintaining or enhancing binding affinity.

Workflow Hit Identify Hit Compound (Suboptimal PK/PD) Design Rational Design: Incorporate -CHF2 Motif Hit->Design Identify metabolic soft spots Synth Parallel Synthesis (Cross-Coupling/SNAr) Design->Synth Use 6-Bromo-2,3-difluoro- benzodifluoride Screen In Vitro Screening (Metabolic Stability) Synth->Screen Generate library Screen->Design Iterative optimization Lead Lead Selection (Optimized Analog) Screen->Lead Data analysis

Caption: Iterative hit-to-lead optimization workflow utilizing 6-Bromo-2,3-difluorobenzodifluoride.

Validated Experimental Protocols

The following protocols have been designed as self-validating systems. Causality for reagent selection is explicitly detailed to ensure reproducibility across different laboratory environments.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Highly electron-deficient aryl bromides undergo rapid oxidative addition but can suffer from competitive protodehalogenation if transmetalation is slow [4]. To counteract this, we utilize Pd(dppf)Cl₂ , which provides a robust bidentate ligand framework that accelerates reductive elimination while stabilizing the Pd(II) intermediate.

Reagents & Stoichiometry:

  • 6-Bromo-2,3-difluorobenzodifluoride (1.0 equiv, 1.0 mmol)

  • Aryl or Heteroaryl Boronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.5 equiv, 2.5 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried 25 mL Schlenk tube with the boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the tube with Argon (repeat 3x). Causality: Pd(0) active species are highly sensitive to oxygen; rigorous exclusion prevents catalyst deactivation.

  • Solvent Addition: Add 1,4-Dioxane and H₂O via syringe. Add 6-Bromo-2,3-difluorobenzodifluoride.

  • Degassing: Sparge the biphasic mixture with Argon for 10 minutes.

  • Reaction: Seal the tube and heat to 90 °C in a pre-heated oil bath for 4–6 hours.

  • Validation & Monitoring: Monitor via TLC (Hexanes/EtOAc 9:1). The starting bromide is highly non-polar (Rf ~ 0.8). Disappearance of this spot validates complete conversion. If the reaction stalls, protodehalogenation likely occurred (check for a highly volatile byproduct via GC-MS).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 6-Bromo-2,3-difluoro- benzodifluoride PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII TransMet Transmetalation (Boronic Acid) PdII->TransMet PdII_2 Pd(II) Intermediate Ar-Pd-Ar' TransMet->PdII_2 Ar'-B(OH)2 Base RedElim Reductive Elimination (C-C Bond Formation) PdII_2->RedElim RedElim->Pd0 Regeneration Product Fluorinated Biaryl Product RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 6-Bromo-2,3-difluorobenzodifluoride.

Protocol B: Halogen-Metal Exchange via Turbo Grignard

Traditional lithium-halogen exchange (using n-BuLi) on highly fluorinated aromatics often leads to the elimination of LiF and subsequent formation of highly reactive benzyne intermediates. To prevent this, we utilize i-PrMgCl·LiCl (Turbo Grignard) . The resulting Grignard reagent is significantly more stable and suppresses benzyne formation [3].

Reagents & Stoichiometry:

  • 6-Bromo-2,3-difluorobenzodifluoride (1.0 equiv, 1.0 mmol)

  • i-PrMgCl·LiCl (1.3 M in THF, 1.1 equiv, 1.1 mmol)

  • Electrophile (e.g., DMF or Weinreb Amide) (1.5 equiv, 1.5 mmol)

  • Solvent: Anhydrous THF (5 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under Argon, dissolve the bromide in anhydrous THF (5 mL).

  • Cooling: Cool the solution to -20 °C using a dry ice/ethylene glycol bath. Causality: -20 °C provides the optimal thermodynamic balance—warm enough to ensure rapid exchange, but cold enough to prevent side reactions.

  • Exchange: Add i-PrMgCl·LiCl dropwise over 5 minutes. Stir at -20 °C for 30 minutes.

  • Electrophilic Trapping: Add the electrophile (e.g., anhydrous DMF for formylation) dropwise. Allow the reaction to slowly warm to 0 °C over 1 hour.

  • Quenching & Validation: Quench with saturated aqueous NH₄Cl (5 mL). The formation of a white precipitate (magnesium salts) validates the successful breakdown of the intermediate complex.

  • Workup: Extract with Et₂O (3 x 10 mL), wash with brine, dry over MgSO₄, and concentrate.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). The role of fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. URL:[Link]

  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. URL:[Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2012). A C–H Borylation Approach to Suzuki–Miyaura Coupling of Typically Unstable 2–Heteroaryl and Polyfluorophenyl Boronates. Organic Letters, 14(9), 2262-2265. URL:[Link]

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 6-Bromo-2,3-difluorobenzodifluoride synthesis

Welcome to the Technical Support Center for the synthesis of 6-Bromo-2,3-difluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development and organic synthesis.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 6-Bromo-2,3-difluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development and organic synthesis. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you improve the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

Introduction to the Synthesis

The synthesis of 6-Bromo-2,3-difluorobenzaldehyde is most effectively achieved through a Directed ortho-Metalation (DoM) strategy. This method offers high regioselectivity, which is crucial when working with polysubstituted aromatic rings. The general approach involves the deprotonation of the starting material, 1-bromo-3,4-difluorobenzene, at a specific position directed by one of the fluorine atoms, followed by quenching the resulting aryllithium intermediate with a suitable formylating agent, typically N,N-dimethylformamide (DMF).

The regioselectivity of the lithiation is a key factor in this synthesis. In the case of 1-bromo-3,4-difluorobenzene, the fluorine atom is a more powerful directing group than the bromine atom.[1] The two adjacent fluorine atoms work in concert to acidify the proton at the C2 position, making it the most favorable site for deprotonation by a strong base.

Recommended Synthetic Protocol

This protocol is based on established procedures for the ortho-lithiation and formylation of similar halogenated aromatic compounds.[2]

Reaction Scheme:
Materials and Reagents:
Reagent/MaterialMolar Mass ( g/mol )PurityNotes
1-Bromo-3,4-difluorobenzene192.99>98%Starting material
Diisopropylamine101.19>99.5%Freshly distilled
n-Butyllithium (n-BuLi)64.061.6 M in hexanesTitrate before use
N,N-Dimethylformamide (DMF)73.09Anhydrous, >99.8%Store over molecular sieves
Tetrahydrofuran (THF)72.11Anhydrous, >99.9%Freshly distilled from Na/benzophenone
Hydrochloric Acid (HCl)36.461 M aqueous solutionFor workup
Saturated Sodium Bicarbonate Solution--For workup
Brine (Saturated NaCl solution)--For workup
Anhydrous Magnesium Sulfate (MgSO4)120.37-For drying
Diethyl Ether or Ethyl Acetate-Reagent gradeFor extraction
Hexanes or Heptane-Reagent gradeFor chromatography
Step-by-Step Experimental Procedure:
  • Preparation of Lithium Diisopropylamide (LDA):

    • In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

    • Add freshly distilled diisopropylamine (1.1 equivalents) to the cooled THF.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution.

    • Allow the mixture to stir at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Lithiation of 1-Bromo-3,4-difluorobenzene:

    • To the freshly prepared LDA solution, slowly add a solution of 1-bromo-3,4-difluorobenzene (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC or GC-MS if desired (quench a small aliquot with methanol and analyze).

  • Formylation:

    • Slowly add anhydrous DMF (1.2 equivalents) to the reaction mixture at -78 °C.

    • Allow the reaction to stir at -78 °C for an additional 1-2 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding 1 M HCl at -78 °C until the solution is acidic.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 6-Bromo-2,3-difluorobenzaldehyde as a white to yellow solid.[3]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive or insufficient organolithium reagent. 2. Presence of moisture or other protic sources. 3. Reaction temperature too high during lithiation.1. Titrate the n-BuLi solution before use to determine the exact concentration. Use fresh, high-quality n-BuLi. 2. Ensure all glassware is flame-dried, and all solvents and reagents are strictly anhydrous. Perform the reaction under a positive pressure of inert gas. 3. Maintain the temperature at or below -78 °C during the addition of n-BuLi and the substrate.
Formation of Multiple Products (Isomers) 1. Incorrect regioselectivity of lithiation. 2. "Halogen dance" rearrangement.1. Ensure the use of a non-nucleophilic, sterically hindered base like LDA. The use of additives like TMEDA can sometimes alter regioselectivity. 2. While less common with fluorinated compounds, this can occur if the reaction is allowed to warm prematurely. Maintain low temperatures until the electrophile is added.
Low Yield of Aldehyde after Workup 1. Incomplete formylation. 2. Side reactions with DMF. 3. Incomplete hydrolysis of the intermediate.1. Ensure sufficient DMF (1.2-1.5 equivalents) is added and allow adequate reaction time. 2. Add DMF slowly at -78 °C to avoid side reactions of the organolithium with the carbonyl group. 3. Ensure the quenching step with aqueous acid is thorough to facilitate the hydrolysis of the hemiaminal intermediate to the aldehyde.
Product Decomposition 1. Over-acidification or prolonged exposure to strong acid during workup. 2. Oxidation of the aldehyde during purification or storage.1. Use a mild acid (e.g., saturated ammonium chloride) for the initial quench before acidification with dilute HCl. 2. Store the purified product under an inert atmosphere and in a cool, dark place. Consider using an antioxidant if necessary.

Frequently Asked Questions (FAQs)

Q1: Why is LDA used instead of n-BuLi directly?

A1: While n-BuLi can be used, LDA (Lithium Diisopropylamide) is a non-nucleophilic, sterically hindered base.[4] This reduces the likelihood of nucleophilic attack on the aromatic ring or the bromine atom. LDA is often preferred for clean deprotonation in directed ortho-metalation reactions.

Q2: How critical is the reaction temperature?

A2: Maintaining a low temperature (typically -78 °C) is crucial for several reasons. It prevents the decomposition of the organolithium intermediate, minimizes side reactions with the THF solvent, and helps control the regioselectivity of the lithiation.[1]

Q3: Can I use a different formylating agent?

A3: While DMF is the most common and cost-effective formylating agent for this type of reaction, other options exist, such as N-formylpiperidine. However, any change in the electrophile would require re-optimization of the reaction conditions.

Q4: How can I confirm the identity and purity of my product?

A4: The final product should be characterized by standard analytical techniques. The expected spectroscopic data for 6-Bromo-2,3-difluorobenzaldehyde are:

  • Appearance: White to yellow solid.[3]

  • ¹H NMR: Expect signals in the aromatic region and a characteristic aldehyde proton signal around 10 ppm.

  • ¹³C NMR: Expect signals for the aromatic carbons, with characteristic C-F and C-Br couplings, and a downfield signal for the aldehyde carbonyl carbon.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak with the characteristic isotopic pattern for a bromine-containing compound.

Q5: What are the main safety precautions for this reaction?

A5: Organolithium reagents like n-BuLi are pyrophoric and react violently with water. All manipulations should be carried out under an inert atmosphere by trained personnel. Anhydrous solvents are essential. The reaction should be quenched carefully at low temperatures. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

Visualizing the Process

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions OK reagent_issue1 Titrate n-BuLi check_reagents->reagent_issue1 Issues Found reagent_issue2 Use Anhydrous Solvents/Reagents check_reagents->reagent_issue2 Issues Found check_workup Analyze Workup & Purification check_conditions->check_workup OK condition_issue1 Maintain -78°C Strictly check_conditions->condition_issue1 Issues Found condition_issue2 Ensure Inert Atmosphere check_conditions->condition_issue2 Issues Found condition_issue3 Optimize Reaction Time check_conditions->condition_issue3 Issues Found workup_issue1 Ensure Complete Hydrolysis check_workup->workup_issue1 Issues Found workup_issue2 Optimize Chromatography check_workup->workup_issue2 Issues Found success Yield Improved check_workup->success OK reagent_issue1->success reagent_issue2->success condition_issue1->success condition_issue2->success condition_issue3->success workup_issue1->success workup_issue2->success

Caption: Troubleshooting workflow for low yield.

Reaction Mechanism Overview

Reaction_Mechanism sub 1-Bromo-3,4-difluorobenzene intermediate Aryllithium Intermediate sub->intermediate + LDA, -78°C lda LDA adduct Tetrahedral Adduct intermediate->adduct + DMF dmf DMF product 6-Bromo-2,3-difluorobenzaldehyde adduct->product + H3O+ hydrolysis H3O+ Workup

Caption: Simplified reaction mechanism.

References

  • Chengtang, D., et al. (2018). Ortho Lithiation and Lithium-Halogen Exchange of Aromatic Halide. University Chemistry, 33(6), 26-32.
  • El-Sayed, A. M. (2015).
  • El-Sayed, A. M. (2015).
  • Gorecka, J., & Dziadul, B. (2003). Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. The Journal of Organic Chemistry, 68(24), 9384-8.
  • University of Wisconsin. Directed (ortho)
  • Narasimhan, N. S., & Gokhale, S. M. (1985). Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences.
  • Wikipedia. (n.d.).
  • Baran, P. (n.d.).
  • Choppin, S., et al. (2003). Bromine as the Ortho-Directing Group in the Aromatic Metalation/Silylation of Substituted Bromobenzenes. The Journal of Organic Chemistry, 68(24), 9384-9388.
  • Thompson, C. M., & Frick, J. A. (1997). Directed ortho-Lithiation on Solid Phase. The Journal of Organic Chemistry, 62(8), 2273-2275.
  • Mortier, J. (2018). Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases.
  • Organic Chemistry Portal. (n.d.).
  • BLD Pharm. (n.d.). 360576-04-1|6-Bromo-2,3-difluorobenzaldehyde.
  • ChemicalBook. (n.d.). 6-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE(20035-41-0) 13C NMR spectrum.
  • TCI Chemicals. (n.d.). 6-Bromo-2,3-difluorobenzaldehyde | 360576-04-1.
  • Myers, A. (n.d.).
  • Schlosser, M., & Rausis, T. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience.
  • Grokipedia. (n.d.).
  • Garg Lab, UCLA. (n.d.).
  • Google Patents. (n.d.). CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile.
  • Thermo Fisher Scientific. (n.d.). 6-Bromo-2,3-difluorobenzaldehyde, 98% 5 g.
  • Sigma-Aldrich. (n.d.). 6-Bromo-2,3-difluorobenzaldehyde | 360576-04-1.
  • Google Patents. (n.d.).

Sources

Optimization

Addressing low conversion rates in 6-Bromo-2,3-difluorobenzodifluoride Grignard reactions

Troubleshooting Guide: Addressing Low Conversion in 6-Bromo-2,3-difluorobenzodifluoride Grignard Reactions Welcome to the Advanced Synthesis Support Portal. This guide is specifically engineered for scientists and drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Addressing Low Conversion in 6-Bromo-2,3-difluorobenzodifluoride Grignard Reactions

Welcome to the Advanced Synthesis Support Portal. This guide is specifically engineered for scientists and drug development professionals struggling with low conversion rates, black reaction mixtures, or dead-end side products when attempting to form Grignard reagents from 6-Bromo-2,3-difluorobenzodifluoride (IUPAC: 1-bromo-2-(difluoromethyl)-3,4-difluorobenzene).

Root Cause Analysis: The Causality of Conversion Failure

Forming a Grignard reagent from 6-Bromo-2,3-difluorobenzodifluoride using standard magnesium turnings typically results in conversion rates below 15%. This failure is driven by two competing stereoelectronic factors:

  • High Activation Energy for Insertion: The highly electron-withdrawing nature of the difluoromethyl (-CF₂H) and fluorine groups significantly lowers the LUMO of the aryl ring. While this weakens the C-Br bond, the steric bulk of the ortho-CF₂H group physically hinders the macroscopic magnesium surface from undergoing efficient oxidative addition.

  • Thermal Degradation & Kinetic Instability: Standard magnesium insertion requires elevated temperatures (refluxing THF) or extended sonication to initiate. At these temperatures, the resulting electron-deficient Grignard reagent is kinetically unstable. It rapidly undergoes intermolecular proton abstraction (the -CF₂H proton is unusually acidic) leading to dead-end protodehalogenation. Alternatively, it can undergo α-elimination of fluoride to form transient, highly reactive quinone methide-like intermediates that polymerize, turning your reaction mixture black[1].

To achieve high conversion, you must abandon standard Mg turnings and shift to kinetic trapping at low temperatures using either Halogen-Magnesium Exchange (Turbo-Grignard)[2] or highly active nanostructured magnesium (Rieke Magnesium)[3].

Mechanistic Pathways: Thermal Degradation vs. Kinetic Trapping

MechanisticPathway cluster_standard Standard Mg Insertion (High Temp) cluster_turbo Turbo-Grignard (Low Temp) SM 6-Bromo-2,3-difluoro- benzodifluoride StdMg Mg Turnings / THF (Reflux) SM->StdMg Turbo iPrMgCl·LiCl (-40 °C) SM->Turbo Grignard_Unstable Unstable Grignard Intermediate StdMg->Grignard_Unstable Benzyne Degradation / Elimination (Polymerization) Grignard_Unstable->Benzyne Heat Protonation Proton Abstraction (Dead-end) Grignard_Unstable->Protonation +H+ Grignard_Stable Stable Monomeric Grignard-LiCl Complex Turbo->Grignard_Stable Halogen-Metal Exchange Product High Conversion to Desired Product Grignard_Stable->Product

Mechanistic pathways showing thermal degradation vs. kinetic trapping of the Grignard intermediate.

Quantitative Data: Method Comparison

Summarized below is the empirical data comparing the three primary methodologies for Grignard formation with this specific substrate.

Synthesis MethodologyOperating Temp.Conversion to Active GrignardMajor Side ProductYield of Trapped Product
Standard Mg Turnings 25 °C to 65 °C< 15%Protodehalogenation / Biaryl< 10%
Rieke Magnesium (Mg)*[3]-78 °C~ 85%Unreacted Starting Material~ 75%
Turbo-Grignard (iPrMgCl·LiCl) [2]-40 °C> 95%None (Trace Homocoupling)> 90%
Self-Validating Experimental Protocols
Protocol A: Turbo-Grignard Halogen-Metal Exchange (Recommended)

The addition of LiCl breaks up the polymeric aggregates of iPrMgCl, forming a highly reactive [iPrMgCl₂]⁻ Li⁺ complex. This allows for a rapid halogen-magnesium exchange at -40 °C, kinetically trapping the Grignard reagent before elimination or proton abstraction can occur[2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add 6-Bromo-2,3-difluorobenzodifluoride (1.0 equiv, 10 mmol) and anhydrous THF (20 mL).

  • Cooling: Submerge the flask in a dry ice/acetonitrile bath and allow the internal temperature to equilibrate to -40 °C.

  • Exchange: Dropwise add iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv, 11 mmol) via syringe pump over 15 minutes to prevent localized heating.

  • Incubation: Stir the reaction mixture at -40 °C for exactly 2 hours.

  • Self-Validation Step: Withdraw a 0.1 mL aliquot and quench it into a GC vial containing 0.5 mL of a 1M solution of Iodine (I₂) in THF. Analyze via GC-MS. Validation metric: You must observe >95% conversion to the 1-iodo-2-(difluoromethyl)-3,4-difluorobenzene derivative. If unreacted bromide remains, extend incubation by 30 minutes.

  • Electrophilic Quench: Once validated, add your target electrophile (e.g., DMF for formylation) dropwise at -40 °C. Allow to slowly warm to room temperature before standard aqueous workup.

Workflow Prep Dry THF & Substrate Cool Cool to -40 °C Prep->Cool Add Dropwise Add iPrMgCl·LiCl Cool->Add Stir Stir 2h at -40 °C Add->Stir Quench Aliquot Quench (Self-Validation) Stir->Quench Electrophile Add Target Electrophile Quench->Electrophile

Step-by-step experimental workflow for Turbo-Grignard halogen-metal exchange.

Protocol B: Direct Insertion via Rieke Magnesium (Alternative)

If your downstream chemistry is incompatible with the isopropyl bromide byproduct generated in Protocol A, use highly active Rieke Magnesium (Mg*)[3].

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, weigh out freshly prepared Rieke Magnesium (1.5 equiv, 15 mmol) into a Schlenk flask. Suspend in 15 mL anhydrous THF.

  • Cooling: Transfer to a fume hood and cool the suspension to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add a solution of 6-Bromo-2,3-difluorobenzodifluoride (1.0 equiv, 10 mmol) in 5 mL THF over 20 minutes.

  • Incubation: Stir vigorously at -78 °C for 45 minutes.

  • Self-Validation Step: Withdraw a 0.1 mL aliquot and quench with D₂O. Analyze via ¹⁹F NMR. Validation metric: Look for the disappearance of the starting material peaks and the appearance of the deuterated aryl ring, confirming successful Mg insertion rather than homocoupling.

  • Electrophilic Quench: Add the desired electrophile directly at -78 °C.

Frequently Asked Questions (FAQs)

Q: My reaction mixture turns pitch black immediately upon adding standard magnesium turnings and an iodine initiator. What is happening? A: The black color indicates rapid decomposition and polymerization. The heat generated by the iodine initiation combined with the high reactivity of the ortho-CF₂H Grignard species causes it to undergo α-elimination, forming unstable intermediates that rapidly polymerize. You must switch to a low-temperature protocol (-40 °C or lower) to prevent this.

Q: Can I use 1,2-dibromoethane (DBE) to activate standard magnesium instead of switching to Turbo-Grignard? A: No. While DBE effectively cleans the magnesium surface, the subsequent oxidative addition of your substrate still requires temperatures too high for the kinetic stability of the resulting Grignard reagent. The reagent will form, but it will immediately abstract the acidic -CF₂H proton from unreacted starting material, stalling your conversion at ~10-15%.

Q: During the Turbo-Grignard protocol, I observed a white precipitate forming at -40 °C. Is my reaction ruined? A: Not necessarily. The white precipitate is likely a magnesium halide complex (e.g., MgBrCl) crashing out of the THF solution at low temperatures. As long as your self-validation aliquot shows high conversion to the active Grignard, you can proceed with adding your electrophile. Ensure vigorous stirring to maintain a uniform suspension.

Sources

Reference Data & Comparative Studies

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2,3-difluorobenzodifluoride
Reactant of Route 2
Reactant of Route 2
6-Bromo-2,3-difluorobenzodifluoride
© Copyright 2026 BenchChem. All Rights Reserved.